1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide
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Overview
Description
1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide is an organic compound belonging to the class of naphthols and derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide can be compared with other similar compounds such as:
1-hydroxy-N-phenylnaphthalene-2-carboxamide: Similar structure but lacks the hydroxyl group on the phenyl ring.
N-(3,5-dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide: Contains chlorine substituents, which enhance its inhibitory activity.
N-(4-bromo-3-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide: Contains bromine and chlorine substituents, which also enhance its activity.
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO3/c19-15-8-4-3-7-14(15)18-17(21)13-10-9-11-5-1-2-6-12(11)16(13)20/h1-10,19-20H,(H,18,21) |
InChI Key |
DJWVHMWOWWLJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
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